molecular formula C19H14N4S B11561667 2,6-diamino-4-(biphenyl-4-yl)-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-(biphenyl-4-yl)-4H-thiopyran-3,5-dicarbonitrile

Katalognummer: B11561667
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: XTHHCSKHBYDJED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-diamino-4-{[1,1’-biphenyl]-4-yl}-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound that features a thiopyran ring substituted with amino groups and a biphenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-{[1,1’-biphenyl]-4-yl}-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Thiopyran Ring Formation: The thiopyran ring is formed via a cyclization reaction involving sulfur-containing reagents and appropriate carbonyl compounds.

    Introduction of Amino Groups: Amino groups are introduced through nucleophilic substitution reactions, often using amines under basic conditions.

    Addition of Dicarbonitrile Groups: The dicarbonitrile groups are typically added through a reaction with cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the dicarbonitrile groups to amines or other functional groups.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines or other reduced forms of the dicarbonitrile groups.

    Substitution: Various substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2,6-diamino-4-{[1,1’-biphenyl]-4-yl}-4H-thiopyran-3,5-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 2,6-diamino-4-{[1,1’-biphenyl]-4-yl}-4H-thiopyran-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the biphenyl moiety can engage in π-π interactions. The thiopyran ring provides additional stability and reactivity, allowing the compound to modulate biological pathways effectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-diamino-4-{[1,1’-biphenyl]-4-yl}-4H-pyran-3,5-dicarbonitrile: Similar structure but with an oxygen atom instead of sulfur in the ring.

    2,6-diamino-4-{[1,1’-biphenyl]-4-yl}-4H-thiopyran-3,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of dicarbonitrile groups.

Uniqueness

The presence of the thiopyran ring in 2,6-diamino-4-{[1,1’-biphenyl]-4-yl}-4H-thiopyran-3,5-dicarbonitrile provides unique chemical properties, such as increased stability and reactivity compared to its oxygen-containing analogs. The dicarbonitrile groups also offer distinct reactivity patterns, making this compound valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C19H14N4S

Molekulargewicht

330.4 g/mol

IUPAC-Name

2,6-diamino-4-(4-phenylphenyl)-4H-thiopyran-3,5-dicarbonitrile

InChI

InChI=1S/C19H14N4S/c20-10-15-17(16(11-21)19(23)24-18(15)22)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,17H,22-23H2

InChI-Schlüssel

XTHHCSKHBYDJED-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(=C(SC(=C3C#N)N)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.